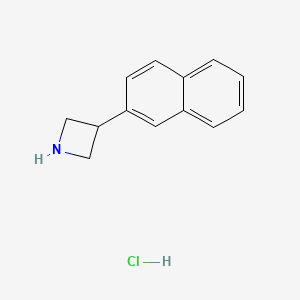

3-(2-Naphthyl)azetidine Hydrochloride

Description

3-(2-Naphthyl)azetidine hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbon atoms and one nitrogen atom) substituted at the 3-position with a 2-naphthyl group. The hydrochloride salt enhances its stability and solubility for pharmacological applications.

Properties

Molecular Formula |

C13H14ClN |

|---|---|

Molecular Weight |

219.71 g/mol |

IUPAC Name |

3-naphthalen-2-ylazetidine;hydrochloride |

InChI |

InChI=1S/C13H13N.ClH/c1-2-4-11-7-12(13-8-14-9-13)6-5-10(11)3-1;/h1-7,13-14H,8-9H2;1H |

InChI Key |

HKAHDNDLNHULMD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC3=CC=CC=C3C=C2.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and bioavailability. Below is a detailed comparison of 3-(2-naphthyl)azetidine hydrochloride with structurally and functionally related compounds:

Table 1: Comparative Analysis of Azetidine Hydrochloride Derivatives

*Calculated based on molecular formula.

Key Structural and Functional Differences

Substituent Effects on Bioactivity

- 3-(2-Naphthyl)azetidine hydrochloride : The naphthyl group’s aromaticity and bulkiness may enhance binding to hydrophobic pockets in proteins, such as neurotransmitter receptors or inflammasome components .

- 3-(Trifluoromethyl)azetidine hydrochloride : The electron-withdrawing trifluoromethyl group increases metabolic stability and membrane permeability, making it valuable in CNS drug design .

- 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine hydrochloride : Bromine and methoxy groups contribute to serotonin reuptake inhibition, likely via steric and electronic modulation of the serotonin transporter .

Synthetic Accessibility

- 3-(2-Naphthyl)azetidine hydrochloride likely requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the naphthyl group, similar to methods used for 3-(4-bromo-2,5-dimethoxyphenyl)azetidine .

- In contrast, 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride involves additional steps for propoxymethyl functionalization, which may reduce overall yield compared to simpler aryl-substituted analogs .

Purity and Analytical Methods

- High-performance liquid chromatography (HPLC) is commonly used for purity assessment (e.g., 99.97% purity for Encenicline hydrochloride, a related azetidine derivative) .

- 3-(Trifluoromethyl)azetidine hydrochloride is available at 99% industrial-grade purity, indicating scalability for commercial use .

Q & A

Q. How can researchers optimize the synthesis yield of 3-(2-Naphthyl)azetidine Hydrochloride while minimizing by-products?

Methodological Answer:

- Synthesis of azetidine derivatives often involves multi-step reactions, including ring-closing strategies or nucleophilic substitutions. For example, similar compounds (e.g., 3-(4-Chlorophenoxy)azetidine hydrochloride) are synthesized via reactions between benzyl alcohol derivatives and azetidine in the presence of bases like NaH or K₂CO₃, with solvents such as DMF or THF .

- Key parameters to optimize:

Q. What spectroscopic techniques are most reliable for characterizing 3-(2-Naphthyl)azetidine Hydrochloride?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., azetidine ring protons at δ 3.0–4.0 ppm) and substituent effects (naphthyl aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H⁺] for C₁₃H₁₄NCl) and detects isotopic patterns for chlorine .

- FT-IR : Characteristic peaks for NH⁺ (stretch ~2500 cm⁻¹) and aromatic C-H bending .

Q. How does the stability of 3-(2-Naphthyl)azetidine Hydrochloride vary under different storage conditions?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the azetidine ring .

- Light exposure : Amber vials reduce photodegradation, critical for naphthyl groups prone to oxidation .

- Moisture : Desiccants (e.g., silica gel) prevent deliquescence, as hydrochloride salts are hygroscopic .

Advanced Research Questions

Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies of 3-(2-Naphthyl)azetidine Hydrochloride?

Q. How can researchers identify biological targets of 3-(2-Naphthyl)azetidine Hydrochloride using omics approaches?

Methodological Answer:

- Proteomics : Affinity chromatography with immobilized azetidine derivatives isolates binding proteins .

- Transcriptomics : RNA-seq of treated cell lines reveals pathways modulated by the compound (e.g., neuroinflammatory or apoptotic genes) .

- Metabolomics : LC-MS tracks metabolite changes, linking target engagement to functional outcomes .

Q. What experimental designs address discrepancies in reported pharmacological efficacy across in vitro vs. in vivo models?

Methodological Answer:

- Dose optimization : Adjust for bioavailability differences using pharmacokinetic profiling (e.g., plasma half-life determination) .

- Metabolite screening : Identify active metabolites (e.g., ring-opened products) that may contribute to in vivo activity .

- Species-specific assays : Test humanized cell lines or primary cells to bridge translational gaps .

Q. How do computational methods enhance the understanding of 3-(2-Naphthyl)azetidine Hydrochloride’s reactivity?

Methodological Answer:

- Molecular dynamics (MD) : Simulate solvation effects on the azetidine ring’s stability .

- Docking studies : Predict interactions with enzymes (e.g., cytochrome P450 isoforms for metabolism analysis) .

- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.